molecular formula C11H16FN3O2 B6644627 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol

4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol

Cat. No.: B6644627
M. Wt: 241.26 g/mol
InChI Key: HVIRJHNVBZOCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluoropyrimidine moiety, which is known for its applications in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol typically involves the reaction of 5-fluoropyrimidine derivatives with appropriate amines and other reagents. One common method includes the reaction of 2-chloro-5-fluoropyrimidine with methylamine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a fluoropyrimidine moiety with an oxan-4-ol group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

4-[[(5-fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2/c1-15(10-13-6-9(12)7-14-10)8-11(16)2-4-17-5-3-11/h6-7,16H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIRJHNVBZOCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCOCC1)O)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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